molecular formula C26H26N4O4 B11151042 1,3-dimethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11151042
M. Wt: 458.5 g/mol
InChI Key: GHJHGGJAWVCPKS-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the phenyl and propoxyphenyl groups. This step often involves the use of reagents such as phenylhydrazine and 3-methyl-4-propoxybenzaldehyde.

    Cyclization: The substituted pyrazole is then cyclized with urea derivatives to form the diazinane trione structure. This step requires the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenylhydrazine in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Industrial Chemistry: The compound is used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also possess a fused ring system and are known for their diverse pharmacological properties.

Uniqueness

1,3-DIMETHYL-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of a pyrazole ring with a diazinane trione structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

1,3-dimethyl-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H26N4O4/c1-5-13-34-22-12-11-18(14-17(22)2)23-19(16-30(27-23)20-9-7-6-8-10-20)15-21-24(31)28(3)26(33)29(4)25(21)32/h6-12,14-16H,5,13H2,1-4H3

InChI Key

GHJHGGJAWVCPKS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4)C

Origin of Product

United States

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